Acth (1-14) is classified as a neuropeptide and a hormone, specifically belonging to the family of melanocortins. It plays a significant role in the hypothalamic-pituitary-adrenal axis, which regulates stress responses and various physiological processes including metabolism and immune response.
The synthesis of Acth (1-14) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis involves assembling the peptide chain step-by-step on a solid support, allowing for precise control over the sequence and modifications.
In solid-phase synthesis, protected amino acids are sequentially added to the growing peptide chain. Each addition involves deprotection of the amino group followed by coupling with the next amino acid. The process continues until the desired length is achieved, after which the peptide is cleaved from the solid support and purified, typically using high-performance liquid chromatography.
The molecular structure of Acth (1-14) consists of a linear chain of fourteen amino acids. The specific sequence is critical for its biological activity. The peptide's structure includes various functional groups that contribute to its interaction with receptors.
The molecular formula for Acth (1-14) can be represented as C62H91N15O19S, with a molecular weight of approximately 1300 Da. The peptide exhibits a net positive charge at physiological pH due to its basic amino acid residues.
Acth (1-14) undergoes various biochemical reactions upon secretion. It primarily interacts with melanocortin receptors on adrenal cells, leading to a cascade of intracellular signaling events that promote steroidogenesis.
Upon binding to its receptor, Acth (1-14) activates adenylate cyclase via G protein-coupled receptor mechanisms, increasing cyclic adenosine monophosphate levels within cells. This elevation in cyclic adenosine monophosphate activates protein kinase A, which then phosphorylates key enzymes involved in steroid hormone production.
The mechanism of action for Acth (1-14) involves its binding to specific receptors on adrenal cortex cells, particularly melanocortin receptor type 2. This interaction triggers a series of intracellular signaling pathways that enhance cortisol synthesis.
Key steps in this mechanism include:
Acth (1-14) is typically a white to off-white powder when synthesized. It is soluble in water and exhibits stability under appropriate storage conditions away from light and moisture.
The peptide has a high affinity for melanocortin receptors and demonstrates significant biological activity at low concentrations. Its chemical stability can vary based on environmental factors such as pH and temperature.
Acth (1-14) has several applications in scientific research:
Adrenocorticotropic hormone (1-14) is a 14-amino acid N-terminal fragment derived from the proteolytic processing of pro-opiomelanocortin, a 285-amino acid precursor polypeptide synthesized primarily in anterior pituitary corticotroph cells. Pro-opiomelanocortin undergoes tissue-specific post-translational cleavage by prohormone convertases to yield biologically active peptides. Within corticotrophs, prohormone convertase 1 cleaves pro-opiomelanocortin into adrenocorticotropic hormone (1-39) and β-lipotropin. Subsequent processing by prohormone convertase 2 generates adrenocorticotropic hormone (1-14) alongside other fragments, though this cleavage is incomplete in humans [1] [7].
The adrenocorticotropic hormone (1-14) sequence (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly) is evolutionarily conserved across mammals, with only residues 31 and 33 varying between species. Structural studies reveal that residues 1-13 constitute the minimal active core required for melanocortin receptor activation, while the C-terminal region (residues 15-39) stabilizes the molecule. Truncation beyond residue 14 drastically reduces biological activity due to disruption of the conserved "Lys-Lys-Arg-Arg" motif (positions 15-18), essential for receptor interaction [1] [6]. Notably, keratinocytes and melanocytes also process pro-opiomelanocortin but secrete predominantly intact pro-opiomelanocortin rather than adrenocorticotropic hormone (1-14) or adrenocorticotropic hormone (1-39), indicating cell-type-specific processing [2].
Table 1: Key Proteolytic Derivatives of Pro-Opiomelanocortin
Peptide Fragment | Amino Acid Sequence | Biological Role |
---|---|---|
Adrenocorticotropic hormone (1-14) | SYSMEHFRWGKPVG | Core melanocortin receptor activation |
α-Melanocyte-stimulating hormone | SYSMEHFRWGKPV (acetylated) | Skin pigmentation, appetite regulation |
Adrenocorticotropic hormone (1-39) | SYSMEHFRWGKPVGKKRRPVKVYPNGAEDESAEAFPLEF | Primary adrenal cortisol stimulation |
β-Endorphin | YGGFMTSEKSQTPLVTLFKNAIIKNAYKKGE | Endogenous opioid activity |
Corticotroph cells, constituting approximately 10% of anterior pituitary cells, dynamically regulate adrenocorticotropic hormone secretion through intrinsic and extrinsic timing mechanisms. The hypothalamic suprachiasmatic nucleus generates circadian rhythmicity via glutamatergic projections to corticotropin-releasing hormone neurons in the paraventricular nucleus. These neurons secrete corticotropin-releasing hormone and arginine vasopressin into the hypothalamic-pituitary portal system, driving pulsatile pro-opiomelanocortin transcription and processing in corticotrophs [1] [3].
Ultradian adrenocorticotropic hormone secretion occurs with approximately hourly pulses in rodents and 90-minute pulses in humans, as demonstrated by automated blood sampling studies. Each pulse exhibits a rapid rise (5-10 minutes) followed by exponential decay, with adrenocorticotropic hormone (1-14) fragments showing faster clearance than full-length adrenocorticotropic hormone (1-39). The adrenal gland itself contributes to rhythm generation through intrinsic circadian clocks regulated by autonomic innervation and local paracrine factors. During pregnancy, this pulsatility adapts significantly—pulse frequency increases from 1.1 pulses/hour in non-pregnant women to 1.6 pulses/hour in late gestation, while amplitude nearly triples, demonstrating system plasticity [3] [8].
Glucocorticoid negative feedback operates within distinct time domains: rapid feedback (minutes) involves non-genomic glucocorticoid receptor mechanisms suppressing corticotroph calcium signaling, while delayed feedback (hours) involves genomic repression of pro-opiomelanocortin transcription. This dynamic regulation ensures oscillatory secretion rather than continuous release [3] [8].
Melanocortin receptor 2, the smallest known G protein-coupled receptor at 297 amino acids, exclusively binds adrenocorticotropic hormone peptides with high specificity. Unlike other melanocortin receptors, melanocortin receptor 2 does not respond to α-, β-, or γ-melanocyte-stimulating hormone due to structural differences in its extracellular loops and ligand-binding pocket. Adrenocorticotropic hormone (1-14) binds melanocortin receptor 2 via a multi-step mechanism: the N-terminal motif (H⁶-F⁷-R⁸-W⁹) anchors in the transmembrane binding pocket, while the C-terminal region (K¹⁵-K¹⁶-R¹⁷-R¹⁸) stabilizes interaction [1] [4] [9].
Activation involves conformational changes propagated from extracellular domains to intracellular Gαs coupling sites. Critical residues within melanocortin receptor 2's intracellular loops regulate signaling efficacy: Thr¹³¹ in the first intracellular loop modulates receptor internalization, Ser¹⁴⁰ and Ser²⁰⁸ govern cell-surface expression, while Thr¹⁴³ and Thr¹⁴⁷ in the second intracellular loop are indispensable for G protein coupling. Mutagenesis of these residues to alanine abolishes cyclic adenosine monophosphate production despite preserved membrane localization [4].
Table 2: Functional Impact of Melanocortin Receptor 2 Intracellular Domain Mutations
Mutation Site | Domain | Surface Expression | cAMP Response | Internalization |
---|---|---|---|---|
T131A | First intracellular loop | Normal | Preserved | Abolished |
S140A | First intracellular loop | Reduced (~60%) | Impaired | Normal |
T143A | Second intracellular loop | Severely reduced | Abolished | Not applicable |
T147D | Second intracellular loop | Severely reduced | Abolished | Not applicable |
S208A | Third intracellular loop | Normal | Preserved | Normal |
Melanocortin receptor 2 accessory protein is an essential single-transmembrane domain protein that forms antiparallel homodimers through interactions between transmembrane helices. This unique topology positions both N- and C-termini extracellularly—a configuration critical for melanocortin receptor 2 maturation and function. Melanocortin receptor 2 accessory protein facilitates melanocortin receptor 2 trafficking from the endoplasmic reticulum through direct complex formation, preventing receptor degradation and enabling glycosylation [5] [9] [10].
Structural studies reveal three functional domains within melanocortin receptor 2 accessory protein:
Cryo-electron microscopy of the adrenocorticotropic hormone-melanocortin receptor 2-melanocortin receptor 2 accessory protein-Gαs complex demonstrates melanocortin receptor 2 accessory protein's "seat-belt" mechanism: it forms a dome-like structure over adrenocorticotropic hormone, stabilizing the peptide-receptor interaction through hydrophobic contacts. Melanocortin receptor 2 accessory protein further allosterically enhances Gαs coupling efficiency, explaining melanocortin receptor 2's exceptional cyclic adenosine monophosphate production capacity compared to other G protein-coupled receptors [9].
Notably, melanocortin receptor 2 accessory protein isoforms (α and β) differentially regulate melanocortin receptor 2: both promote trafficking, but melanocortin receptor 2 accessory protein α confers higher adrenocorticotropic hormone potency. The homolog melanocortin receptor 2 accessory protein 2 lacks the Leu-Asp-Tyr-Ile motif and cannot support signaling, though inserting this motif restores function. This highlights the non-redundant roles of accessory protein family members in melanocortin receptor 2 activation [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3